
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronic acids by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of the desired boronic acid in good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable electrophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically more complex organic molecules that retain the core structure of the original boronic acid .
Applications De Recherche Scientifique
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as molecular recognition and enzyme inhibition . The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds and enabling the compound to interact with specific molecular targets .
Comparaison Avec Des Composés Similaires
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds share the boronic acid functional group, the presence of the cyclopropyl and methyl groups in this compound imparts unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H12BNO2 |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
(2-cyclopropyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-6-4-8(10(12)13)9(11-5-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |
Clé InChI |
AILNGOATOYFILB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1C2CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


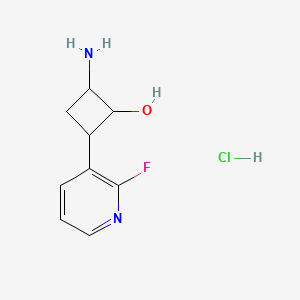
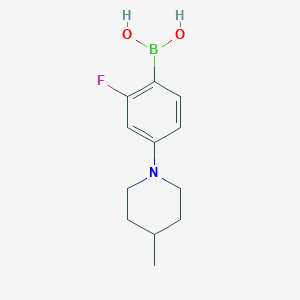
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)

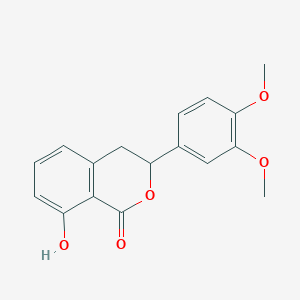
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
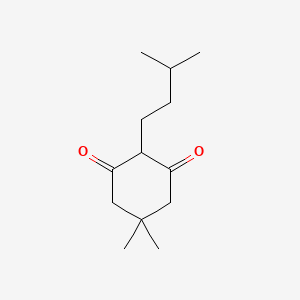
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
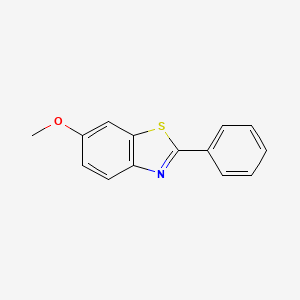
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)

